molecular formula C18H19N5O3S B2571671 2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 896294-79-4

2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2571671
CAS No.: 896294-79-4
M. Wt: 385.44
InChI Key: KLACMLBEQTVDBV-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetically sophisticated hybrid molecule designed for advanced pharmaceutical and biochemical research. Its structure integrates multiple privileged pharmacophores, including a fused thiazolo[3,2-b][1,2,4]triazole core, which is a scaffold known for its diverse biological activities source . The presence of two furan rings and a 4-methylpiperazine moiety suggests potential for significant interaction with biological targets, particularly in the central nervous system, as the methylpiperazine group is a common feature in psychoactive and receptor-targeting compounds source . This compound is of high interest for investigating novel mechanisms of action, with potential applications in the study of kinase inhibition source , antimicrobial agents source , and other therapeutic areas where complex heterocyclic systems play a critical role. Researchers can utilize this chemical as a key intermediate or a novel scaffold for developing new bioactive molecules, studying structure-activity relationships (SAR), and screening against a panel of enzymatic or cellular assays.

Properties

IUPAC Name

2-(furan-2-yl)-5-[furan-2-yl-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-21-6-8-22(9-7-21)14(12-4-2-10-25-12)15-17(24)23-18(27-15)19-16(20-23)13-5-3-11-26-13/h2-5,10-11,14,24H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLACMLBEQTVDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic structure that combines furan and thiazole moieties with potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features multiple functional groups that contribute to its biological activity. The presence of furan rings and the thiazolo[3,2-b][1,2,4]triazole core suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC15H21N9O
Molecular Weight343.387 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

  • Antibacterial Activity : The compound exhibited strong activity against Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 8 μg/mL against Streptococcus mutans and significant inhibition of Escherichia coli and Pseudomonas aeruginosa .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Thiazolo[3,2-b][1,2,4]triazoles have been associated with inhibition of cancer cell proliferation:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell metabolism. Studies indicate that derivatives of thiazolo[3,2-b][1,2,4]triazoles can disrupt fatty acid biosynthesis in bacteria, which may translate to similar mechanisms in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized various derivatives of thiazolo[3,2-b][1,2,4]triazole and evaluated their antibacterial properties.
    • The compound was found to outperform traditional antibiotics like tetracycline against several strains .
  • Anticancer Activity Assessment :
    • A study investigated the effects of thiazolo[3,2-b][1,2,4]triazole derivatives on cancer cell lines.
    • Results indicated that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways .

Synthesis and Characterization

The synthesis of the compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure.

Pharmacological Evaluation

The pharmacological profile indicates low toxicity with a favorable therapeutic index. In vitro studies suggest that the compound can effectively penetrate cell membranes due to its lipophilic nature.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally related to thiazolo[3,2-b][1,2,4]triazoles have been evaluated for their effectiveness against various pathogens. In vitro assays have shown that these derivatives can inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

Compounds similar to 2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have also been screened as cyclooxygenase inhibitors (COX-1/COX-2), indicating potential anti-inflammatory activities. The structural features of these compounds are crucial for their efficacy in inhibiting the enzyme responsible for prostaglandin synthesis, which plays a key role in inflammation .

Anticancer Properties

The compound's structural motifs suggest possible anticancer activities. Preliminary evaluations indicate that similar thiazole derivatives can exhibit cytostatic effects against various cancer cell lines. Research into the mechanism of action reveals that these compounds may interfere with cellular signaling pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

Structural FeatureActivity Impact
Furan moietyEnhances bioactivity against microbial strains
Piperazine groupIncreases solubility and bioavailability
Thiazole ringEssential for COX inhibition

Research indicates that modifications to these groups can significantly alter pharmacological profiles, guiding future drug design efforts .

Case Study: Antimicrobial Evaluation

A study published in ACS Omega highlighted the antimicrobial evaluation of thiazole derivatives, including those based on the target compound. The results indicated promising activity against resistant bacterial strains, showcasing the potential for developing new antibiotics from this class of compounds .

Case Study: Anti-inflammatory Screening

Another investigation focused on the anti-inflammatory properties of related thiazolo[3,2-b][1,2,4]triazoles revealed that these compounds effectively reduced inflammation in animal models by inhibiting COX enzymes. This study emphasizes the therapeutic potential of such compounds in treating inflammatory diseases .

Q & A

Q. How can researchers design comparative studies with structurally related analogs (e.g., triazolo-thiadiazoles vs. triazolo-thiazoles)?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing thiazole with thiadiazole or furan with thiophene ). Evaluate differences in biological activity (e.g., MIC values against fungal strains) and physicochemical properties (logD, pKa). Molecular overlay studies (e.g., ROCS software) quantify steric and electrostatic similarities .

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